methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate
Description
Methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate is a quinoline-based heterocyclic compound featuring a chlorine substituent at position 6, a 3-fluorophenylamino group at position 4, and a methyl ester at position 2. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and kinase inhibition activities. The chlorine atom enhances electrophilicity and metabolic stability, while the 3-fluorophenylamino group contributes to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
methyl 6-chloro-4-(3-fluoroanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-23-17(22)16-9-15(20-12-4-2-3-11(19)8-12)13-7-10(18)5-6-14(13)21-16/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGKWUMCYAZMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Chloro Group: Chlorination of the quinoline core is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
Methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate is characterized by its quinoline structure, which is known for its biological activity. The presence of the fluorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Pharmaceutical Applications
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Anticancer Activity
- Mechanism : Research indicates that quinoline derivatives exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. This compound has been studied for its potential to target specific cancer types.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro, suggesting its potential as a lead compound for developing new anticancer drugs .
-
Antimicrobial Properties
- Mechanism : Quinoline derivatives have shown broad-spectrum antimicrobial activity. The incorporation of the chloro and fluorine substituents enhances their efficacy against various pathogens.
- Case Study : In a comparative study, this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming several known antibiotics .
-
Antiviral Activity
- Mechanism : The compound’s ability to interfere with viral replication makes it a candidate for antiviral drug development.
- Case Study : Research has indicated that this compound can inhibit the replication of certain viruses, including those responsible for respiratory infections, highlighting its potential use in antiviral therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in tumor growth and microbial metabolism.
- Interference with Cell Signaling Pathways : It modulates various signaling pathways that are crucial for cell survival and proliferation.
Data Tables
Mechanism of Action
The mechanism of action of methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Quinoline derivatives exhibit diverse bioactivity depending on substituent positions and functional groups. Key analogues include:
*Estimated based on analogous structures in and .
Biological Activity
Methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a quinoline core, which is known for its diverse biological properties. The presence of the chloro and fluorine substituents enhances its pharmacological profile.
Antiviral Activity
Quinoline derivatives have been extensively studied for their antiviral properties. This compound has shown promising activity against various viral strains. Research indicates that quinoline compounds can inhibit the replication of viruses such as the Zika virus and human immunodeficiency virus (HIV) due to their ability to interfere with viral enzymes and cellular processes involved in viral replication .
Anticancer Properties
The anticancer potential of this compound has been evaluated in various studies. Quinoline derivatives are known to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies have demonstrated that certain quinoline compounds can target telomerase activity, which is crucial for cancer cell immortality .
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Study : A study published in PMC highlighted the efficacy of quinoline derivatives against the Zika virus. The researchers synthesized various derivatives, including this compound, and tested their antiviral activities in vitro. The results indicated a significant reduction in viral load compared to controls .
- Anticancer Evaluation : In a recent investigation into novel anticancer agents, this compound was tested against several cancer cell lines. The compound exhibited strong cytotoxic effects, leading to increased apoptosis rates in treated cells compared to untreated controls .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including the Skraup synthesis method, which is commonly used for generating quinoline derivatives. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce the formation of by-products .
Q & A
Basic Questions
Q. What are the common synthetic routes for methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate?
- Methodological Answer : Two primary approaches are used:
- Condensation with Phosphorus Oxychloride : Reacting quinaldic acid derivatives with substituted phenols (e.g., 3-fluorophenylamine) in the presence of P(O)Cl₃ as a coupling agent under reflux conditions (353–363 K). This method achieves ~90% yield after recrystallization from ethanol .
- Malonate-Based Cyclization : Using diethyl malonate and a catalytic amount of piperidine at 453 K, followed by purification via silica-gel column chromatography (petroleum ether/ethyl acetate eluants). This route is effective for introducing substituents at the 4-position of the quinoline core .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : X-ray crystallography is the gold standard. Key parameters include:
- Dihedral Angles : Between the quinoline core and substituent rings (e.g., 14.7° for phenyl rings in analogous structures) .
- Intermolecular Interactions : Weak C–H⋯O hydrogen bonds form dimeric motifs (e.g., R₂²(14) graph sets), stabilizing the crystal lattice .
- Refinement uses riding models for H-atoms and isotropic displacement parameters (Uiso = 1.2Ueq) .
Q. What biological activities are associated with this quinoline derivative?
- Methodological Answer :
- Anti-Tuberculosis Activity : 4-Substituted quinoline-2-carboxylates (e.g., adamantyl derivatives) show potent inhibition of Mycobacterium tuberculosis via target-binding studies .
- Antitumor Potential : Fluorophenyl and chloro substituents enhance DNA intercalation or topoisomerase inhibition, as seen in structurally similar quinoline analogs .
- Structure-Activity Relationship (SAR) : The 3-fluorophenylamino group may improve membrane permeability and target affinity compared to methyl or trifluoromethyl substituents .
Advanced Questions
Q. How to design experiments to optimize the synthetic yield of this compound?
- Methodological Answer :
- Catalyst Screening : Compare P(O)Cl₃ (acidic coupling) vs. piperidine (base-catalyzed cyclization) to assess yield and purity .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) vs. ethanol for recrystallization to minimize byproducts .
- Temperature Gradients : Vary reflux temperatures (e.g., 343–373 K) to identify optimal reaction kinetics without decomposition .
Q. How to resolve contradictions in biological activity data across similar quinoline derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically replace substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl) and evaluate activity against standardized assays (e.g., MIC for tuberculosis or IC₅₀ for tumor cells) .
- Metabolic Stability Assays : Assess if conflicting data arise from differential metabolism (e.g., cytochrome P450 interactions) using liver microsome models .
- Crystallographic Overlays : Compare binding modes of active vs. inactive analogs via X-ray structures of target-ligand complexes .
Q. What computational methods predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites for functionalization .
- Molecular Docking : Simulate interactions with biological targets (e.g., M. tuberculosis enzymes) using software like AutoDock Vina, guided by crystallographic data from analogous quinoline complexes .
- MD Simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
